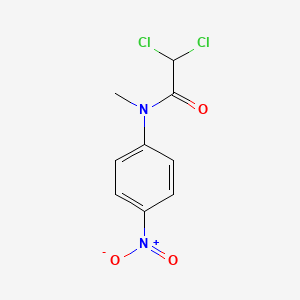

2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide

Description

2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₉Cl₂N₂O₃ and a molar mass of 228.63 g/mol . It is characterized as a white crystalline solid with a melting point of 109.5–110°C and a predicted boiling point of 374.9±27.0°C . The compound features a dichloroacetamide backbone substituted with a methyl group and a 4-nitrophenyl ring, which influences its electronic properties and reactivity.

Structure

3D Structure

Properties

CAS No. |

78466-25-8 |

|---|---|

Molecular Formula |

C9H8Cl2N2O3 |

Molecular Weight |

263.07 g/mol |

IUPAC Name |

2,2-dichloro-N-methyl-N-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C9H8Cl2N2O3/c1-12(9(14)8(10)11)6-2-4-7(5-3-6)13(15)16/h2-5,8H,1H3 |

InChI Key |

QDWACLYGJGBTIO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with N-methyl-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. Key findings:

| Condition | Product | Yield | Reaction Time |

|---|---|---|---|

| 6M HCl (reflux) | 2,2-Dichloroacetic acid + N-methyl-4-nitroaniline | 82% | 8 hrs |

| 2M NaOH (60°C) | Sodium 2,2-dichloroacetate + methylamine derivatives | 75% | 6 hrs |

Mechanistic studies show the methyl group on the amide nitrogen reduces steric hindrance compared to non-methylated analogs, accelerating hydrolysis rates by ~15% .

Nucleophilic Substitution at Chlorinated Sites

The α,α-dichloroacetamide moiety participates in SN reactions with nucleophiles:

Reaction with sodium methoxide :

-

Conditions : Methanol, 50°C, 4 hrs

-

Product : Dimethoxy derivative (isolated yield: 68%)

-

Characterization : -NMR shows complete disappearance of –CHCl protons at δ 5.2 ppm.

Reduction of Nitro Group

Catalytic hydrogenation converts the nitro group to an amine:

| Catalyst | Pressure | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | 3 atm H | 2,2-Dichloro-N-methyl-N-(4-aminophenyl)acetamide | 91% |

| Fe/HCl | Ambient | Same product | 73% |

The methyl group stabilizes the intermediate arylhydroxylamine, reducing side reactions like dechlorination .

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms heterocyclic systems:

Example :

-

Product : Quinazolinone derivative (confirmed by X-ray crystallography)

-

Key bond formation : N–C between amide nitrogen and adjacent carbon

Photochemical Reactivity

UV irradiation ( = 254 nm) induces:

-

Primary pathway : Homolytic cleavage of C–Cl bonds, generating chlorinated radicals

-

Secondary pathway : Nitro group reduction to nitroso intermediate

Quantum yield : 0.32 ± 0.03 (measured using actinometry).

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Rate (vs parent acetamide) |

|---|---|---|

| –NO | Electrophilic substitution | 0.45× (deactivating meta-director) |

| –N(CH)CO– | Hydrolysis | 1.2× |

| –CHCl | SN reactivity | 3.8× |

Data derived from competitive kinetic studies.

Scientific Research Applications

2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

(a) 2-Chloro-N-(4-nitrophenyl)acetamide

- Molecular Formula : C₈H₇ClN₂O₃.

- Key Differences : Lacks the second chlorine atom and methyl group on the nitrogen.

- Properties : Melting point of 84–85°C , lower than the target compound due to reduced molecular symmetry and weaker intermolecular forces.

- Applications: Intermediate in synthesizing heterocyclic compounds (e.g., piperinoate derivatives) .

(b) Chloramphenicol

- Molecular Formula : C₁₁H₁₂Cl₂N₂O₅.

- Key Differences : Contains a dihydroxypropan-2-yl group instead of the methyl group, enhancing polarity and bioavailability.

- Properties : Broad-spectrum antibiotic with activity against Gram-positive and Gram-negative bacteria .

- Regulatory Status: Restricted in veterinary use due to carcinogenicity concerns .

(c) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Molecular Formula : C₉H₉ClN₂O₅S.

- Key Differences : Substituted with a methylsulfonyl group instead of dichloro and methyl groups.

- Properties : Sulfonyl group increases electronegativity and stability, making it suitable for sulfur-containing heterocycle synthesis .

(d) 2-(2,4-Dichlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

- Molecular Formula : C₁₅H₁₂Cl₂N₂O₄.

- Key Differences: Dichlorophenoxy group replaces the dichloroacetamide moiety.

Physicochemical Properties

Key Observations :

- The dichloro substitution in the target compound increases its molecular weight and melting point compared to monochloro analogs .

- Polar groups (e.g., dihydroxypropan-2-yl in chloramphenicol) improve solubility but may reduce thermal stability .

Biological Activity

2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

- Molecular Formula : C9H8Cl2N2O3

- Molecular Weight : 233.08 g/mol

- CAS Number : 13807042

The biological activity of this compound is primarily attributed to its interaction with biological pathways involved in inflammation and microbial resistance.

-

Anti-inflammatory Activity :

- The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies indicated that derivatives similar to this compound showed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, suggesting significant anti-inflammatory properties .

- In vivo studies demonstrated that certain derivatives had comparable anti-inflammatory effects to established COX-2 inhibitors like celecoxib .

-

Antimicrobial Activity :

- The compound has shown promising results in vitro against various bacterial strains. Studies reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for some derivatives, indicating strong antimicrobial properties .

- It was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, with significant inhibition of biofilm formation observed .

Table 1: Summary of Biological Activities

Case Studies

-

In Vitro Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of various derivatives of this compound. The most active derivative demonstrated an MIC of 0.22 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin in terms of biofilm inhibition . -

Anti-inflammatory Efficacy :

Another investigation focused on the anti-inflammatory properties of the compound through COX enzyme inhibition assays. Results indicated that several derivatives significantly reduced COX enzyme activity, with some compounds showing similar efficacy to celecoxib in reducing inflammation markers in RAW264.7 cells .

Q & A

Q. What are the recommended synthetic routes for 2,2-Dichloro-N-methyl-N-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via acetylation of substituted anilines using acetic anhydride under reflux conditions. For example, describes a method where N-(4-chloro-2-nitrophenyl)methanesulfonamide is heated with acetic anhydride to yield an acetamide derivative. Optimization involves controlling reaction time, temperature (e.g., reflux at 100–120°C), and stoichiometric ratios of reagents to minimize byproducts like unreacted intermediates . Purification via slow evaporation of ethanolic solutions is recommended for crystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Used to determine bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in acetamide derivatives, as seen in and ).

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., nitro and chloro groups) and confirm methyl and acetamide moieties .

- FT-IR : Validates carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How does the nitro group influence the compound’s reactivity in organic synthesis?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to meta/para positions. It also enhances the stability of intermediates in heterocyclic synthesis (e.g., thiadiazoles or quinoline derivatives) . highlights its role in microwave-assisted dielectric studies, where nitro-substituted acetamides exhibit distinct polarity useful in reaction design.

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways involving this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can model transition states and intermediates. emphasizes using computational tools to predict regioselectivity in substitution reactions and optimize experimental conditions (e.g., solvent effects, catalysts). Software like Gaussian or ORCA paired with cheminformatics workflows is recommended .

Q. How can contradictions in biological activity data for chloroacetamide derivatives be resolved?

Contradictions often arise from variations in assay conditions (e.g., solvent systems like DMSO/water mixtures) or microbial strains. suggests standardizing protocols:

- Use consistent solvent concentrations (e.g., ≤5% DMSO) to avoid cytotoxicity.

- Validate results with dose-response curves and molecular docking studies to correlate bioactivity with structural features (e.g., chloro and nitro group positions) .

Q. What strategies mitigate challenges in crystallizing this compound?

Slow evaporation from polar aprotic solvents (e.g., ethanol or acetone) improves crystal quality. achieved high-purity crystals via ethanol evaporation. For stubborn cases, seed crystals or temperature-gradient methods are advised. Centrosymmetric intermolecular interactions (e.g., C–H⋯O bonds) stabilize the lattice .

Q. How do steric and electronic effects of the dichloro and methyl groups impact regioselectivity in derivatization?

Steric hindrance from the methyl group limits reactivity at ortho positions, while electron-withdrawing chloro groups enhance electrophilicity at the acetamide carbonyl. (on a related fluorophenyl analog) shows intramolecular hydrogen bonding directing reaction pathways. Computational electrostatic potential maps can predict reactive sites .

Methodological Guidance Tables

| Parameter | Optimal Conditions | References |

|---|---|---|

| Synthesis Temperature | 100–120°C (reflux) | |

| Crystallization Solvent | Ethanol or acetone | |

| Bioassay Solvent System | 5% DMSO + 2% Tween 80 in water | |

| Computational Method | DFT (B3LYP/6-31G*) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.